molecular formula C22H15BrFN3O2 B3311200 N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-07-9

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3311200
CAS No.: 946252-07-9
M. Wt: 452.3 g/mol
InChI Key: DMSDVRURGNLBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 2. Key structural features include:

  • 1-[(4-Fluorophenyl)methyl] substituent: A benzyl group with a fluorine atom at the para position, enhancing lipophilicity and metabolic stability.
  • 2-Oxo-1,2-dihydro moiety: A lactam ring that stabilizes the planar conformation and participates in hydrogen bonding.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSDVRURGNLBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction using a brominated aromatic compound.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine alcohols.

Scientific Research Applications

N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight logP Melting Point Key Features
Target Compound C₂₂H₁₅BrFN₃O₂ 3-Bromophenyl (amide), 4-Fluorobenzyl (N1) 452.28 ~3.0* Not reported Bromine enhances halogen bonding; fluorine improves metabolic stability.
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide C₂₂H₁₅Cl₂N₃O₂ 3-Chlorophenyl (amide), 4-Chlorobenzyl (N1) 424.28 Not reported >300°C Dual chlorine substituents increase lipophilicity and electron-withdrawing effects.
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C₂₃H₁₈FN₃O₃ 2-Methoxyphenyl (amide), 4-Fluorobenzyl (N1) 427.41 Not reported Not reported Methoxy group enhances solubility; fluorine retains metabolic stability.
N-[(4-Chlorophenyl)methyl]-1-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide C₂₂H₁₅ClFN₃O₃ 4-Chlorobenzyl (amide), 3-Fluorophenyl (N1), 4-hydroxy (C4) 423.83 2.99 Not reported Hydroxy group introduces hydrogen bonding; chloro/fluoro combination balances polarity.

*Estimated based on structural similarity to .

Key Observations:
  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound and enhances metabolic stability compared to 3-fluorophenyl in , which may alter binding pocket interactions.
  • Functional Groups : The 4-hydroxy substituent in increases polarity (logP = 2.99 vs. ~3.0 for the target compound) and hydrogen-bonding capacity, which could influence pharmacokinetics.

Hydrogen Bonding and Crystallography

  • The target compound’s planar conformation (inferred from ) enables π-stacking and hydrogen bonding via the lactam oxygen and amide NH.
  • Centrosymmetric dimers observed in (via N–H⋯O bonds) suggest similar crystal packing for the target compound, impacting solubility and crystallinity.

Q & A

Q. Analytical techniques :

  • NMR spectroscopy :
    • 1H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 7.2–8.6 ppm for naphthyridine and substituted phenyl groups).
  • CH2 of the benzyl group (δ ~5.6–5.8 ppm, singlet) .
    • 13C NMR : Confirm carbonyl carbons (C=O at ~165–170 ppm) and quaternary carbons in the naphthyridine ring .
  • IR spectroscopy : Detect C=O stretches (amide: ~1650–1680 cm⁻¹; ketone: ~1685 cm⁻¹) and C-Br stretches (~600 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine .

Advanced: How to optimize reaction yields when introducing the 4-fluorobenzyl substituent?

Q. Methodological recommendations :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions to improve regioselectivity .
  • Temperature control : Maintain 60–80°C for nucleophilic substitutions to balance reaction rate and byproduct formation .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in alkylation steps .
    Troubleshooting :
  • If yields are <50%, analyze intermediates via HPLC to identify unreacted starting materials or degradation products .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

Q. Root causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural analogs : Some studies may inadvertently test derivatives with minor substituent changes (e.g., chloro vs. bromo groups) .
    Resolution strategies :
  • Conduct side-by-side comparative assays under standardized conditions.
  • Perform X-ray crystallography or docking studies to confirm binding modes and validate target specificity .

Advanced: What experimental designs are recommended for studying the compound’s mechanism of action?

Q. Stepwise approach :

In vitro target profiling : Use kinase or GPCR panels to identify primary targets .

Molecular docking : Model interactions with proteins (e.g., EGFR or PARP) using software like AutoDock Vina, focusing on the bromophenyl and fluorobenzyl motifs .

Cellular assays :

  • Measure apoptosis (Annexin V staining) or cell-cycle arrest (flow cytometry) in cancer cell lines .
  • Validate target engagement via Western blotting (e.g., phosphorylated vs. total protein levels) .

Advanced: How to address poor aqueous solubility during formulation for in vivo studies?

Q. Strategies :

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitating the compound .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

Key Research Gaps

  • Structural dynamics : Limited data on tautomeric forms (lactam vs. hydroxy-pyridine) under physiological conditions .
  • Metabolic stability : No published studies on cytochrome P450 interactions or hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.